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Chemical Structure: Figure 1: Chemical Structure of

(2-Amino-4,6-difluorophenyl)methanol

Introduction

(2-Amino-4,6-difluorophenyl)methanol is a fluorinated aromatic compound of significant
interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring an
aniline moiety substituted with two fluorine atoms and a hydroxymethyl group, makes it a
valuable building block for the synthesis of more complex molecules, including active
pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into organic
molecules is a widely recognized strategy in drug design to enhance various pharmacokinetic
and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and relatively small
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size can influence a molecule's metabolic stability, membrane permeability, binding affinity to

target proteins, and pKa.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of

the available technical information for (2-Amino-4,6-difluorophenyl)methanol, including its

properties, a proposed synthetic route, and potential applications, with a focus on its relevance

to the scientific and drug development community.

Physicochemical and Spectroscopic Data

Detailed experimental data for (2-Amino-4,6-difluorophenyl)methanol is not extensively

available in peer-reviewed literature. However, based on its structure and data from analogous

compounds, the following properties can be predicted.

Table 1: Physicochemical Properties

Predicted

Property . Source/Basis
Value/information
Molecular Formula C7H7F2NO Calculation
Molecular Weight 159.14 g/mol Calculation
Expected to be a solid at room  Analogy to similar aromatic
Appearance
temperature alcohols
Likely soluble in organic .
N ) General solubility of polar
Solubility solvents like methanol, ]
organic compounds
ethanol, DMSO, and DMF
Not reported; likely elevated ) )
] ] o Comparison with related
Melting Point due to aromaticity and
_ - structures
hydrogen bonding capability
The amino group's basicity is
pKa reduced by the electron- [4]

withdrawing fluorine atoms.

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

- Aromatic protons (likely 2H) in the aromatic
region (6 6.0-7.5 ppm), showing coupling to
fluorine. - A singlet or doublet for the CHz group
1H NMR of the hydroxymethyl function (4 4.0-5.0 ppm). -
A broad singlet for the NHz protons (variable
chemical shift). - A singlet or triplet for the OH

proton (variable chemical shift).

- Aromatic carbons exhibiting C-F coupling. - A
signal for the CH20H carbon (6 ~60-70 ppm).

13C NMR

- One or two signals in the typical range for aryl
1°F NMR fluorides, showing coupling to aromatic protons
and potentially to each other.[8][9][10][11][12]

- O-H stretch (broad, ~3200-3600).[13] - N-H
stretches (two bands, ~3300-3500). - C-H
aromatic stretches (~3000-3100). - C=C
aromatic stretches (~1450-1600). - C-F
stretches (~1100-1300). - C-O stretch (~1000-
1200).

FTIR (cm™?)

- Molecular ion peak (M+) at m/z 159. -
Mass Spec. (El) Fragments corresponding to the loss of H20,
OH, and CH20H.

Experimental Protocols
Proposed Synthesis: Reduction of 2-Amino-4,6-
difluorobenzaldehyde

A plausible and efficient method for the synthesis of (2-Amino-4,6-difluorophenyl)methanol is
the reduction of the corresponding aldehyde, 2-amino-4,6-difluorobenzaldehyde (CAS
1260790-53-1).[14] This transformation can be achieved using various reducing agents. A
standard and mild procedure would involve the use of sodium borohydride (NaBHa4) in an
alcoholic solvent.
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Materials:

2-Amino-4,6-difluorobenzaldehyde

e Sodium borohydride (NaBHa4)

e Methanol or Ethanol (anhydrous)

e Deionized water

o Ethyl acetate

e Brine (saturated NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

e Round-bottom flask

e Magnetic stirrer

e Separatory funnel

 Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-
4,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous methanol or ethanol under a nitrogen
atmosphere.

» Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium
borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).
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e Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and
carefully quench the excess NaBHa by the slow addition of deionized water.

o Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the
agueous residue, add ethyl acetate to extract the product. Transfer the mixture to a
separatory funnel and separate the layers. Extract the aqueous layer two more times with
ethyl acetate.

e Washing and Drying: Combine the organic extracts and wash them with brine. Dry the
organic layer over anhydrous MgSOa4 or Na2SOa.

« |solation: Filter off the drying agent and concentrate the filtrate under reduced pressure to
yield the crude (2-Amino-4,6-difluorophenyl)methanol.

« Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system.

Visualization of Workflows and Pathways
Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for preparing (2-Amino-4,6-
difluorophenyl)methanol.
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Proposed Synthesis Workflow
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Caption: Proposed synthesis of (2-Amino-4,6-difluorophenyl)methanol.
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Hypothetical Application in a Kinase Inhibition Assay

Given that fluorinated anilines are common scaffolds in kinase inhibitors, the following diagram
illustrates a hypothetical experimental workflow to assess the inhibitory potential of (2-Amino-
4,6-difluorophenyl)methanol or its derivatives against a target kinase.

Hypothetical Kinase Inhibition Assay Workflow
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Caption: Hypothetical workflow for kinase inhibition screening.

Applications in Research and Drug Development

While specific applications for (2-Amino-4,6-difluorophenyl)methanol are not yet widely
reported, its structural motifs suggest several potential uses in the pharmaceutical and
chemical industries.

o Medicinal Chemistry Building Block: The primary application of this compound is as an
intermediate in the synthesis of more complex molecules. The presence of amino, hydroxyl,
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and fluoro groups provides multiple points for chemical modification, allowing for the
construction of diverse chemical libraries for drug screening.

o Kinase Inhibitors: The aminophenyl scaffold is a common feature in many kinase inhibitors
used in oncology. The fluorine atoms can enhance binding to the ATP-binding pocket and
improve metabolic stability.

e Agrochemicals: Fluorinated compounds have also found extensive use in the agrochemical
industry as herbicides, insecticides, and fungicides.

o Materials Science: Aromatic diamines and amino alcohols can be used as monomers in the
synthesis of high-performance polymers.

The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby
increasing the half-life of a drug candidate.[2] Furthermore, the electron-withdrawing nature of
fluorine can modulate the pKa of the amino group, which can be crucial for optimizing a drug's
solubility and permeability.[4]

Conclusion

(2-Amino-4,6-difluorophenyl)methanol is a promising, albeit not yet extensively studied,
chemical entity. Its value lies in its potential as a versatile building block for the synthesis of
novel, fluorinated compounds with desirable biological activities. While detailed experimental
data is currently sparse, this guide provides a foundational understanding of its predicted
properties and a practical, proposed route for its synthesis. As the demand for sophisticated
fluorinated intermediates continues to grow in the pharmaceutical and agrochemical sectors,
compounds like (2-Amino-4,6-difluorophenyl)methanol are poised to play an increasingly
important role in the development of next-generation chemical products. Further research into
its reactivity and biological properties is warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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